molecular formula C14H12O5 B442394 Methyl 5-[(4-formylphenoxy)methyl]-2-furoate CAS No. 332165-48-7

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate

Cat. No.: B442394
CAS No.: 332165-48-7
M. Wt: 260.24g/mol
InChI Key: AYHOLHMSJNQTNA-UHFFFAOYSA-N
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Description

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is an organic compound with the molecular formula C14H12O5 It is a furoate ester that features a furan ring substituted with a formylphenoxy group

Scientific Research Applications

Methyl 5-[(4-formylphenoxy)methyl]-2-furoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate typically involves the esterification of 5-[(4-formylphenoxy)methyl]-2-furoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions is crucial to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The furan ring and the formylphenoxy group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted furan derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-formylphenoxy)methyl]-2-furoate involves its interaction with molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

  • Methyl 5-[(2-formylphenoxy)methyl]-2-furoate
  • Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
  • Methyl 5-[(4-formylphenoxy)methyl]benzoate

Comparison: Methyl 5-[(4-formylphenoxy)methyl]-2-furoate is unique due to the specific positioning of the formyl group and the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the furan ring differentiates it from benzoate derivatives, providing unique electronic and steric properties that influence its interactions in chemical and biological systems.

Properties

IUPAC Name

methyl 5-[(4-formylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-17-14(16)13-7-6-12(19-13)9-18-11-4-2-10(8-15)3-5-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHOLHMSJNQTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354431
Record name methyl 5-[(4-formylphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332165-48-7
Record name methyl 5-[(4-formylphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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